molecular formula C21H23N5O4 B4080836 2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B4080836
M. Wt: 409.4 g/mol
InChI Key: SUBYEDDRMAWUID-UHFFFAOYSA-N
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Description

2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-methyl-4-nitrophenylhydrazine with a suitable aldehyde or ketone to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to form the dihydrophthalazinone core. The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable morpholine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of advanced materials, such as nanowires and polymers.

Mechanism of Action

The mechanism of action of 2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)morpholin-3-one
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • Indole derivatives

Uniqueness

2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a dihydrophthalazinone core with a morpholine ring and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-methyl-4-[4-(2-morpholin-4-ylethylamino)-3-nitrophenyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-24-21(27)17-5-3-2-4-16(17)20(23-24)15-6-7-18(19(14-15)26(28)29)22-8-9-25-10-12-30-13-11-25/h2-7,14,22H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBYEDDRMAWUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCN4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

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